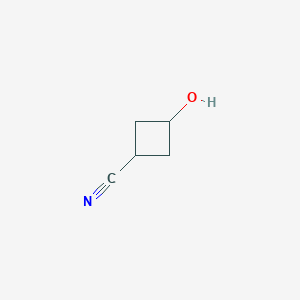

3-Hydroxycyclobutanecarbonitrile

Description

The exact mass of the compound this compound is 97.052763847 g/mol and the complexity rating of the compound is 107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJQJSQOTGZCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293112 | |

| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20249-17-6 | |

| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20249-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxycyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxycyclobutanecarbonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanecarbonitrile is a small, functionalized cycloalkane of interest in organic synthesis and medicinal chemistry. Its rigid four-membered ring and bifunctional nature, featuring a hydroxyl and a nitrile group, make it a potentially valuable building block for the synthesis of more complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of this compound, based on currently available data. It is important to note that while computational data for this compound is accessible, a significant portion of experimental data, particularly spectroscopic analyses, remains to be published in the public domain.

Chemical Structure and Identifiers

This compound possesses a cyclobutane ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group. The relative stereochemistry of these two functional groups can be either cis or trans.

Chemical Structure:

-

Molecular Formula: C₅H₇NO

-

IUPAC Name: 3-hydroxycyclobutane-1-carbonitrile[1]

-

CAS Registry Number: 20249-17-6[1]

-

Molecular Weight: 97.12 g/mol [1]

-

Synonyms: 3-hydroxycyclobutane-1-carbonitrile, Cyclobutanecarbonitrile, 3-hydroxy-[1]

Physicochemical Properties

| Property | Value | Data Type | Reference |

| Molecular Weight | 97.12 g/mol | Computed | [1] |

| Boiling Point | 70-71 °C (at 0.33 Torr) | Experimental | [2] |

| XLogP3 | -0.2 | Computed | [1] |

| Topological Polar Surface Area | 44 Ų | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | |

| Hydrogen Bond Acceptor Count | 2 | Computed | |

| Rotatable Bond Count | 1 | Computed |

Solubility: Experimental solubility data in various solvents is not currently available. Based on its structure, it is predicted to be soluble in polar organic solvents such as ethanol, methanol, and acetone, and sparingly soluble in water.

Spectroscopic Properties

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the public domain. However, predicted spectral characteristics can be inferred from the known chemical shifts of similar structural motifs.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound would be expected to show signals corresponding to the protons on the cyclobutane ring. The chemical shifts would be influenced by the electronegativity of the adjacent hydroxyl and nitrile groups.

-

H1 (methine proton α to nitrile): Expected to be in the range of 2.8-3.2 ppm.

-

H3 (methine proton α to hydroxyl): Expected to be in the range of 4.0-4.5 ppm.

-

H2, H4 (methylene protons): Expected to appear as complex multiplets in the range of 2.0-2.8 ppm.

-

OH (hydroxyl proton): A broad singlet, with a chemical shift that is dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would show four distinct signals for the cyclobutane ring carbons and one for the nitrile carbon.

-

C1 (methine carbon α to nitrile): Expected in the range of 25-35 ppm.

-

C3 (methine carbon α to hydroxyl): Expected in the range of 60-70 ppm.[3]

-

C2, C4 (methylene carbons): Expected in the range of 30-40 ppm.

-

CN (nitrile carbon): Expected in the range of 115-125 ppm.[3]

Predicted Infrared (IR) Spectral Data

The IR spectrum would be characterized by the stretching frequencies of the hydroxyl and nitrile groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹.

-

C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.[4]

-

C-O stretch: A band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry

Predicted mass spectrometry data suggests the following m/z values for various adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 98.060041 |

| [M+Na]⁺ | 120.04198 |

| [M-H]⁻ | 96.045489 |

| [M]⁺ | 97.052216 |

Synthesis

Proposed Experimental Protocol: Reduction of 3-Oxocyclobutanecarbonitrile

This proposed method involves the reduction of the ketone functionality of 3-oxocyclobutanecarbonitrile to the corresponding alcohol.

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Development

Currently, there is no specific information in the public domain detailing the direct application of this compound in drug development or its explicit use as an intermediate in the synthesis of a marketed drug. However, the structural motif of a substituted cyclobutane is present in some biologically active compounds, suggesting that this molecule could serve as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.

Biological Activity

There are no publicly available reports on the biological activity of this compound. Biological screening data for this compound has not been found in major public databases.

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

Precautionary Measures:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a chemical entity with potential as a synthetic building block. This guide has summarized the available information on its structure and properties, which is currently dominated by computational data. The significant lack of experimental data, particularly in the areas of spectroscopy, physical properties, and biological activity, highlights the need for further research to fully characterize this compound and explore its potential applications in organic synthesis and drug discovery. The proposed synthetic protocol provides a starting point for researchers interested in preparing this molecule for further study. As with any chemical substance, appropriate safety precautions must be taken during its handling and use.

References

Spectroscopic and Structural Elucidation of 3-Hydroxycyclobutanecarbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Hydroxycyclobutanecarbonitrile (C₅H₇NO, CAS: 20249-17-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule in drug discovery and development.

Molecular Structure and Properties

This compound is a cyclic nitrile possessing a hydroxyl functional group. The presence of two stereocenters gives rise to cis and trans isomers, which are expected to exhibit distinct spectroscopic features.

Key Molecular Properties:

-

Molecular Formula: C₅H₇NO[1]

-

Molecular Weight: 97.12 g/mol [1]

-

IUPAC Name: 3-hydroxycyclobutane-1-carbonitrile[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and the known chemical shifts and absorption frequencies of similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.5 | Multiplet | 1H | CH-OH |

| ~ 2.8 - 3.2 | Multiplet | 1H | CH-CN |

| ~ 2.0 - 2.6 | Multiplet | 4H | CH₂ (ring) |

| Variable | Broad Singlet | 1H | OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 - 125 | C≡N |

| ~ 60 - 70 | CH-OH |

| ~ 30 - 40 | CH₂ (ring) |

| ~ 20 - 30 | CH-CN |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3600 - 3200 | Broad, Medium | O-H | Stretching |

| 3000 - 2850 | Medium | C-H (alkane) | Stretching |

| 2260 - 2240 | Sharp, Medium | C≡N | Stretching |

| 1450 - 1350 | Medium | C-H | Bending |

| 1200 - 1000 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI) [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 98.0600 |

| [M+Na]⁺ | 120.0420 |

| [M+K]⁺ | 136.0159 |

| [M-H]⁻ | 96.0455 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-150 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 3-Hydroxycyclobutanecarbonitrile for Researchers and Drug Development Professionals

Topic: 3-Hydroxycyclobutanecarbonitrile: A Technical Guide to its CAS Number, Nomenclature, Properties, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry. It covers its chemical identity, physicochemical properties, spectral characteristics, synthesis, and its emerging role in the development of novel therapeutics, particularly in the realm of targeted protein degradation.

Chemical Identity and Nomenclature

This compound is a cycloalkane derivative characterized by a four-membered carbon ring substituted with a hydroxyl (-OH) and a nitrile (-CN) group at positions 1 and 3, respectively. This substitution pattern gives rise to cis and trans stereoisomers, which can have distinct biological activities and physicochemical properties.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Citation |

| CAS Number | 20249-17-6 (for the mixture of isomers or when stereochemistry is not specified) | [1] |

| IUPAC Name | 3-hydroxycyclobutane-1-carbonitrile | [1] |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [2] |

| Synonyms | 3-Cyanocyclobutanol | [3] |

The stereoisomers of this compound have their own specific identifiers:

| Isomer | CAS Number | Synonyms | Citation |

| cis | 88315-79-1 | cis-3-hydroxy-cyclobutanecarbonitrile, (1s,3s)-3-hydroxycyclobutane-1-carbonitrile | [3] |

| trans | 88315-80-4 | trans-3-Hydroxycyclobutanecarbonitrile, (1R,3R)-3-hydroxycyclobutane-1-carbonitrile | [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability. While extensive experimental data for this specific molecule is limited in publicly available literature, a combination of predicted values and data from analogous compounds provides valuable insights. The cyclobutane scaffold is increasingly recognized for imparting favorable drug-like properties, including improved metabolic stability and three-dimensionality, which can enhance binding to biological targets.[4][5]

Table of Physicochemical Properties (Predicted and Computed Data)

| Property | Value | Source/Method | Citation |

| XLogP3 | -0.2 | Computed | [2] |

| Topological Polar Surface Area | 44 Ų | Computed | [2] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

| Rotatable Bond Count | 0 | Computed | [2] |

| Exact Mass | 97.0528 g/mol | Computed | [2] |

| Monoisotopic Mass | 97.0528 g/mol | Computed | [2] |

| Boiling Point (cis-isomer) | 244.5 ± 33.0 °C | Predicted | [6] |

| Density (cis-isomer) | 1.14 ± 0.1 g/cm³ | Predicted | [6] |

Spectral Data (Theoretical)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the cyclobutane ring and the hydroxyl proton. The chemical shifts and splitting patterns will differ between the cis and trans isomers due to their different symmetries and through-space interactions.

-

CH-OH (Position 3): A multiplet, with its chemical shift influenced by the stereochemistry and solvent.

-

CH-CN (Position 1): A multiplet, deshielded by the electron-withdrawing nitrile group.

-

CH₂ (Positions 2 and 4): Complex multiplets due to diastereotopic protons and coupling with the adjacent methine protons.

-

OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.

-

C-CN (Nitrile Carbon): Typically in the range of 115-125 ppm.

-

C-OH (Carbon bearing the hydroxyl group): In the range of 60-75 ppm.

-

C-CN (Carbon bearing the nitrile group): In the range of 25-40 ppm.

-

CH₂ (Carbons at positions 2 and 4): In the aliphatic region, with their chemical shifts influenced by the stereochemistry of the adjacent substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorption bands of its key functional groups.

-

O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of an alcohol.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹, which is characteristic of a nitrile group.

-

C-O Stretch: A strong band in the region of 1200-1000 cm⁻¹.

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, a plausible synthetic route can be devised based on established organic chemistry reactions and literature procedures for analogous compounds. A common strategy involves the reduction of a keto-nitrile precursor, 3-oxocyclobutanecarbonitrile. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.

Proposed Synthesis of cis- and trans-3-Hydroxycyclobutanecarbonitrile

The synthesis can be approached in two main stages: the preparation of the key intermediate, 3-oxocyclobutanecarbonitrile, followed by its stereoselective reduction.

Stage 1: Synthesis of 3-Oxocyclobutanecarbonitrile

This intermediate can be synthesized from commercially available starting materials, such as 3-oxocyclobutanecarboxylic acid, via conversion to the corresponding amide followed by dehydration. Alternatively, multi-step syntheses starting from simpler precursors have been reported in the patent literature.[7][8][9]

Stage 2: Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

The reduction of the ketone functionality in 3-oxocyclobutanecarbonitrile will yield a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the steric bulk of the reducing agent.

-

Synthesis of the trans-isomer (predominantly): Reduction with a sterically hindered hydride source, such as lithium tri-tert-butoxyaluminum hydride, would favor hydride attack from the less hindered face, leading to the trans product.

-

Synthesis of the cis-isomer (predominantly): Reduction with a less sterically demanding reducing agent, such as sodium borohydride, may favor the formation of the cis isomer.[10][11][12]

Detailed Protocol for the Reduction of 3-Oxocyclobutanecarbonitrile:

-

Dissolution: Dissolve 3-oxocyclobutanecarbonitrile in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution or slurry of the chosen reducing agent (e.g., sodium borohydride for the cis isomer or a bulkier hydride for the trans isomer) to the cooled solution with stirring. The amount of reducing agent should be in slight molar excess.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acidic solution (e.g., 1 M HCl) at 0 °C to decompose the excess hydride reagent.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product, which will be a mixture of cis and trans isomers, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two isomers.

-

Characterization: Characterize the purified isomers by NMR and IR spectroscopy and compare the data with the predicted spectral features.

Caption: Proposed workflow for the synthesis and separation of cis- and trans-3-hydroxycyclobutanecarbonitrile.

Applications in Drug Development

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in drug design.[4] It can serve as a bioisosteric replacement for other cyclic systems or unsaturated moieties, often leading to improved metabolic stability and pharmacokinetic properties.[5] this compound, with its functional handles, is a versatile building block for introducing this desirable motif into drug candidates.

Building Block for Protein Degraders (PROTACs)

One of the most significant applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[13][14][15] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The hydroxyl and nitrile groups of this compound can be chemically modified to serve as attachment points for either the target protein ligand or the E3 ligase ligand, or as part of the linker itself. The defined stereochemistry of the cis and trans isomers allows for precise control over the spatial orientation of the connected moieties, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.

Caption: Conceptual role of this compound in the structure of a PROTAC.

Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[16][17][18] The development of selective kinase inhibitors is an active area of research. The rigid cyclobutane scaffold can be used to orient key pharmacophoric groups in a precise manner to achieve high-affinity and selective binding to the ATP-binding site of a target kinase. The hydroxyl group of this compound can act as a hydrogen bond donor, interacting with key residues in the kinase active site, while the nitrile group can be a hydrogen bond acceptor or a precursor for other functional groups.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its well-defined stereochemistry and the presence of orthogonal functional groups make it an ideal starting point for the synthesis of complex molecules with tailored three-dimensional structures. While a comprehensive set of experimental data for this compound is not yet widely available, its potential is evident from its classification as a key component in the synthesis of protein degraders and its applicability in the design of other targeted therapies. As the demand for novel chemical matter with improved drug-like properties continues to grow, the importance of scaffolds like this compound in medicinal chemistry is expected to increase significantly.

References

- 1. 3-Hydroxycyclobutane-1-carbonitrile 97% | CAS: 20249-17-6 | AChemBlock [achemblock.com]

- 2. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. cis-3-hydroxycyclobutanecarbonitrile | 88315-79-1 [amp.chemicalbook.com]

- 7. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. webassign.net [webassign.net]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. scienceopen.com [scienceopen.com]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-Hydroxycyclobutanecarbonitrile: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanecarbonitrile, a seemingly unassuming small molecule, has risen to prominence as a critical intermediate in the synthesis of advanced pharmaceuticals. Its significance is underscored by its role as a key building block for Tofacitinib, a groundbreaking Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. This technical guide delves into the discovery, history, and synthetic methodologies of this compound, providing detailed experimental protocols and quantitative data. Furthermore, it explores its crucial application in the development of JAK inhibitors and elucidates the associated JAK-STAT signaling pathway.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a driving force in medicinal chemistry. Small, functionalized cyclic molecules are invaluable synthons in this endeavor, offering rigid scaffolds that can be elaborated into complex drug architectures. This compound (CAS No. 20249-17-6) has emerged as a prominent example of such a building block. Its unique combination of a strained cyclobutane ring, a hydroxyl group, and a nitrile moiety provides versatile handles for chemical modification, making it an attractive component for drug design.

While the precise historical record of its initial discovery remains somewhat obscure in publicly available literature, its importance surged with the development of Tofacitinib. The synthesis of this complex molecule necessitated a reliable and efficient route to chiral 3-hydroxycyclobutane derivatives, catapulting this compound into the spotlight of pharmaceutical research and development.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| CAS Number | 20249-17-6 |

| Appearance | Not specified in readily available sources |

| Boiling Point | Not specified in readily available sources |

| Melting Point | Not specified in readily available sources |

| Solubility | Not specified in readily available sources |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the reduction of its precursor, 3-oxocyclobutanecarbonitrile.

General Reaction Scheme

The synthesis is a straightforward reduction of a ketone to a secondary alcohol.

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxycyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxycyclobutanecarbonitrile, a valuable building block in medicinal chemistry. Due to its rigid, puckered four-membered ring and the presence of both hydroxyl and nitrile functionalities, this scaffold offers unique conformational constraints and opportunities for diverse chemical modifications. This document details the synthesis, separation, and characterization of the cis and trans stereoisomers, along with an exploration of their potential applications in drug discovery. The strategic incorporation of the cyclobutane motif can significantly impact a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.

Introduction

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a significant structural motif in modern drug discovery.[1][2] Its inherent ring strain and non-planar, puckered conformation provide a unique three-dimensional scaffold that can be exploited to orient pharmacophoric groups in a precise manner.[3] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve the pharmacokinetic profile of drug candidates.[4]

This compound, with its vicinal hydroxyl and nitrile groups on a cyclobutane core, represents a versatile platform for the synthesis of novel therapeutic agents. The stereochemical relationship between the hydroxyl and nitrile substituents—either cis or trans—profoundly influences the molecule's shape and its potential interactions with biological macromolecules. This guide will delve into the distinct properties and synthetic pathways of these two stereoisomers.

Stereoisomers of this compound

This compound exists as two diastereomers: cis-3-hydroxycyclobutanecarbonitrile and trans-3-hydroxycyclobutanecarbonitrile. The spatial arrangement of the hydroxyl and nitrile groups relative to the plane of the cyclobutane ring defines their distinct chemical and physical properties.

Figure 1. Relationship between the cis and trans stereoisomers.

Synthesis of Stereoisomers

A common synthetic strategy to access the stereoisomers of this compound begins with the precursor, 3-oxocyclobutanecarbonitrile. The stereochemistry of the final product is controlled during the reduction of the ketone.

Synthesis of cis-3-Hydroxycyclobutanecarbonitrile

The stereoselective reduction of 3-oxocyclobutanecarbonitrile typically yields the cis-isomer as the major product. This is attributed to the steric hindrance of the cyclobutane ring, which favors hydride attack from the less hindered face, leading to the formation of the thermodynamically more stable cis-alcohol.

Figure 2. Stereoselective reduction to the cis-isomer.

Synthesis of trans-3-Hydroxycyclobutanecarbonitrile

The trans-isomer can be synthesized from the cis-isomer via a Mitsunobu reaction.[2][5] This reaction proceeds with a Walden inversion of stereochemistry at the carbon bearing the hydroxyl group. The cis-alcohol is activated by a phosphine and an azodicarboxylate, followed by nucleophilic attack by an acetate or benzoate, which is then hydrolyzed to afford the trans-alcohol.

Figure 3. Conversion of cis- to trans-isomer via Mitsunobu reaction.

Physicochemical Properties

While experimental data for the individual stereoisomers of this compound are not extensively reported in the literature, some properties can be predicted or inferred from related compounds.

| Property | cis-3-Hydroxycyclobutanecarbonitrile | trans-3-Hydroxycyclobutanecarbonitrile |

| Molecular Formula | C₅H₇NO | C₅H₇NO |

| Molecular Weight | 97.12 g/mol [1] | 97.12 g/mol [1] |

| CAS Number | 88315-79-1[1] | 88315-80-4[1] |

| Predicted Boiling Point | 244.5 ± 33.0 °C | Not available |

| Predicted Density | 1.14 ± 0.1 g/cm³ | Not available |

Note: Predicted values are based on computational models and should be confirmed experimentally.

Generally, cis isomers of cyclic compounds are less symmetrical than their trans counterparts, which can lead to lower melting points due to less efficient crystal packing. Conversely, the dipole moments of the functional groups in the cis isomer may not cancel out, leading to a higher net molecular dipole moment and potentially a higher boiling point compared to the more symmetrical trans isomer.

Spectroscopic Characterization

The stereochemistry of the isomers can be unequivocally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The coupling constants between the protons on the cyclobutane ring are diagnostic for the stereochemistry. In the cis-isomer, the coupling constant between the proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the nitrile group (CH-CN) is expected to be smaller than that in the trans-isomer, where these protons are in a pseudo-trans arrangement.

¹³C NMR Spectroscopy

The chemical shifts of the cyclobutane ring carbons will differ between the cis and trans isomers due to the different steric environments.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹) and the nitrile group (sharp, ~2250 cm⁻¹).[6] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different symmetries of the molecules.[7]

Experimental Protocols

Synthesis of cis-3-Hydroxycyclobutanecarbonitrile (General Procedure)

-

Dissolution: 3-Oxocyclobutanecarbonitrile is dissolved in a suitable solvent such as methanol or ethanol.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reduction: A reducing agent, such as sodium borohydride, is added portion-wise while maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a weak acid (e.g., acetic acid or saturated ammonium chloride solution).

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield cis-3-hydroxycyclobutanecarbonitrile.

Synthesis of trans-3-Hydroxycyclobutanecarbonitrile (General Procedure)

-

Reactant Preparation: cis-3-Hydroxycyclobutanecarbonitrile, triphenylphosphine, and a carboxylic acid (e.g., acetic acid or benzoic acid) are dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

-

Cooling: The solution is cooled to 0 °C.

-

Azodicarboxylate Addition: A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the trans-ester intermediate.

-

Hydrolysis: The isolated ester is dissolved in a mixture of an alcohol (e.g., methanol) and water containing a base (e.g., sodium hydroxide or potassium carbonate).

-

Purification: The reaction mixture is stirred until the ester is fully hydrolyzed. The product is then extracted and purified by column chromatography to afford trans-3-hydroxycyclobutanecarbonitrile.

Separation of Stereoisomers

If a mixture of cis and trans isomers is obtained, they can be separated using preparative high-performance liquid chromatography (HPLC) or flash column chromatography. The difference in polarity between the two isomers should allow for their separation on a normal-phase (silica gel) or reverse-phase (C18) column with an appropriate solvent system.

Applications in Drug Development

While specific examples of drug candidates containing the this compound scaffold are not prominent in the public domain, the strategic use of substituted cyclobutanes is a growing trend in medicinal chemistry.[3][4]

Figure 4. Conceptual workflow for leveraging cyclobutane scaffolds.

The hydroxyl group of this compound can serve as a handle for introducing various functionalities or for forming esters and ethers, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations allow for the generation of a diverse library of compounds for screening against various biological targets. The rigid cyclobutane core can help to lock in a bioactive conformation, potentially leading to increased potency and reduced off-target effects.

Conclusion

The cis and trans stereoisomers of this compound are valuable and versatile building blocks for the synthesis of complex molecules, particularly in the field of drug discovery. Their distinct three-dimensional structures, arising from the fixed orientation of the hydroxyl and nitrile groups on the rigid cyclobutane ring, offer a powerful tool for medicinal chemists to design novel therapeutic agents with improved pharmacological profiles. Further research into the synthesis, characterization, and biological evaluation of derivatives of these stereoisomers is warranted to fully explore their potential in the development of new medicines.

References

- 1. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

Navigating the Chemistry of a Promising Scaffold: A Technical Guide to 3-Hydroxycyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanecarbonitrile is a versatile building block in medicinal chemistry, offering a unique three-dimensional scaffold that is increasingly incorporated into modern drug candidates. Its strained cyclobutane ring, coupled with hydroxyl and nitrile functionalities, provides a distinct conformational profile and opportunities for diverse chemical modifications. This technical guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound, offering insights for its effective utilization in research and drug development. While specific experimental data on this compound is limited in publicly available literature, this document leverages general principles of organic chemistry and data from analogous structures to provide a predictive framework for its behavior.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₅H₇NO. It possesses a unique combination of a strained four-membered ring and two reactive functional groups: a hydroxyl group and a nitrile group. These features are key to its utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | PubChem |

| Molecular Weight | 97.12 g/mol | PubChem |

| IUPAC Name | 3-hydroxycyclobutane-1-carbonitrile | PubChem |

| CAS Number | 20249-17-6 | PubChem |

| Boiling Point | 70-71 °C (at 0.33 Torr) | Commercial Supplier Data |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | Commercial Supplier Data |

| pKa | 14.28 ± 0.40 (Predicted) | Commercial Supplier Data |

Synthesis and Handling

Synthetic Route

The most common laboratory-scale synthesis of this compound involves the reduction of 3-oxocyclobutanecarbonitrile. This precursor is commercially available or can be synthesized through various methods.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Reduction of 3-Oxocyclobutanecarbonitrile

Materials:

-

3-Oxocyclobutanecarbonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield this compound.

Handling and Storage

This compound is classified as acutely toxic and an irritant[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids or bases.

Predicted Reactivity

The reactivity of this compound is governed by its three key structural features: the hydroxyl group, the nitrile group, and the strained cyclobutane ring.

Reactions of the Hydroxyl Group

The secondary alcohol in this compound can undergo typical reactions of alcohols:

-

Oxidation: Oxidation to the corresponding ketone (3-oxocyclobutanecarbonitrile) can be achieved using various oxidizing agents (e.g., PCC, Swern oxidation).

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions.

-

Substitution: The hydroxyl group can be transformed into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

Reactions of the Nitrile Group

The nitrile functionality offers a versatile handle for chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Reduction of the nitrile group can yield a primary amine.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Reactions Involving the Cyclobutane Ring

The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than cyclopropane. Reactions that generate carbocations or radicals on the ring may lead to rearrangements or ring-opening.

Caption: Predicted reactivity of this compound.

Predicted Stability

A thorough understanding of a compound's stability is crucial for its application in drug development, influencing formulation, storage, and in vivo performance. In the absence of specific studies for this compound, the following predictions are based on the chemical nature of its functional groups.

Stability to pH

-

Acidic Conditions: The nitrile group may be susceptible to hydrolysis to the corresponding carboxylic acid, particularly at elevated temperatures. The hydroxyl group could be protonated, potentially facilitating dehydration or rearrangement reactions, although this would likely require harsh conditions.

-

Basic Conditions: The nitrile group can also be hydrolyzed to a carboxylate salt under basic conditions. The hydroxyl proton is acidic and will be deprotonated by strong bases.

Thermal Stability

The presence of the strained cyclobutane ring suggests that the molecule may be less thermally stable than acyclic analogues. At elevated temperatures, decomposition or rearrangement reactions could occur. The specific decomposition profile would require experimental investigation through techniques like thermogravimetric analysis (TGA).

Photostability

While the molecule does not contain strong chromophores that absorb in the near-UV or visible range, direct exposure to high-energy UV light could potentially lead to degradation. A formal photostability study according to ICH guidelines would be necessary to confirm this.

Stability to Oxidation

The secondary alcohol is a potential site for oxidation. Exposure to oxidizing agents or atmospheric oxygen over long periods, especially in the presence of metal ions or light, could lead to the formation of the corresponding ketone.

Caption: Predicted stability and degradation pathways.

Proposed Experimental Protocols for Stability Studies

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following are generalized protocols based on ICH guidelines.

General Experimental Workflow for Stability Testing

Caption: General workflow for stability testing.

Protocol for Hydrolytic Stability

-

Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

-

Store the solutions at a controlled temperature (e.g., 50 °C).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Protocol for Thermal Stability

-

Place a solid sample of this compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH).

-

At specified time intervals, remove a portion of the sample.

-

Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol for Photostability

-

Expose a solid sample of this compound to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, store a control sample protected from light.

-

After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

Protocol for Oxidative Stability

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature.

-

At specified time intervals, withdraw aliquots and analyze by HPLC.

Quantitative Data Summary (Illustrative)

As specific experimental data for this compound is not publicly available, the following tables are illustrative templates for how such data would be presented.

Table 1: Predicted Hydrolytic Stability Data

| Condition | Time (hours) | % Parent Compound Remaining (Predicted) | Major Degradant (Predicted) |

| 0.1 M HCl, 50 °C | 72 | < 90% | 3-Hydroxycyclobutanecarboxylic acid |

| Water, 50 °C | 72 | > 98% | - |

| 0.1 M NaOH, 50 °C | 72 | < 85% | 3-Hydroxycyclobutanecarboxylate |

Table 2: Predicted Solid-State Stability Data

| Condition | Time (days) | % Parent Compound Remaining (Predicted) | Major Degradant (Predicted) |

| 60 °C / 75% RH | 14 | > 95% | - |

| ICH Photostability | - | > 99% | - |

Conclusion

This compound is a valuable building block with significant potential in medicinal chemistry. While its strained ring system and functional groups offer unique synthetic opportunities, they also present potential reactivity and stability challenges. This guide has provided a predictive overview of its chemical behavior based on fundamental principles. For any application in drug development, it is imperative that the predictions outlined herein are confirmed through rigorous experimental studies to ensure the quality, safety, and efficacy of the final drug product.

References

Quantum Chemical Blueprint of 3-Hydroxycyclobutanecarbonitrile: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of 3-Hydroxycyclobutanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document outlines a robust computational workflow for conformational analysis, geometric optimization, and the prediction of vibrational and NMR spectra for the cis and trans isomers of this compound. The presented data, methodologies, and visualizations serve as a foundational resource for researchers engaged in the molecular modeling and rational design of novel therapeutics and functional materials.

Introduction

This compound is a bifunctional cyclobutane derivative incorporating both a hydroxyl and a nitrile group. The stereochemical arrangement of these substituents—either cis or trans—profoundly influences the molecule's three-dimensional structure, polarity, and intermolecular interaction potential. Consequently, a detailed understanding of the conformational landscape and spectroscopic signatures of each isomer is paramount for its application in drug design and materials engineering.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate molecular properties with high accuracy. This guide details a standard computational protocol for the conformational analysis of this compound, providing hypothetical yet scientifically grounded data to illustrate the expected outcomes of such a study.

Computational Methodology

A multi-step computational workflow is employed to investigate the properties of the cis and trans isomers of this compound. This process begins with an initial conformational search, followed by geometry optimization and subsequent frequency and NMR spectral calculations.

Conformational Analysis and Geometry Optimization

The initial three-dimensional structures of cis- and trans-3-Hydroxycyclobutanecarbonitrile are generated. A conformational search is performed to identify the low-energy conformers for each isomer. The most stable conformers are then subjected to full geometry optimization using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated hybrid functional, is paired with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Vibrational Frequency Calculations

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same B3LYP/6-31G* level of theory. These calculations serve two primary purposes: to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectra of the isomers. The calculated frequencies are typically scaled by an empirical factor to better match experimental data.

NMR Chemical Shift Calculations

To predict the ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is employed on the B3LYP/6-31G* optimized geometries. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

Navigating the Solubility Landscape of 3-Hydroxycyclobutanecarbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxycyclobutanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its predicted solubility, detailed experimental protocols for solubility determination, and a framework for data presentation.

While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles and established methodologies to empower researchers in their own investigations.

Predicted Solubility Profile

This compound (C₅H₇NO, Molecular Weight: 97.12 g/mol ) possesses a unique chemical structure that dictates its solubility behavior.[1] The presence of a hydroxyl (-OH) group and a nitrile (-CN) group introduces polarity and the capacity for hydrogen bonding.

-

Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[2] These interactions suggest that this compound is likely to exhibit moderate to good solubility in polar protic solvents. The polar nature of the nitrile group further enhances its affinity for water.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): The molecule's dipole moment, arising from the electronegative oxygen and nitrogen atoms, should allow for favorable dipole-dipole interactions with polar aprotic solvents, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The small, nonpolar cyclobutane ring contributes some lipophilic character. However, the dominant polar functional groups are expected to limit its solubility in nonpolar solvents significantly.

Based on its structure, a qualitative solubility prediction suggests the following trend:

Polar Protic Solvents > Polar Aprotic Solvents >> Nonpolar Solvents

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound remains to be published. To facilitate future research and data comparison, the following table provides a standardized format for presenting experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Isopropyl Alcohol | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Shake-Flask |

| Hexane | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following detailed experimental protocols are recommended. The "Shake-Flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[4][5][6]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[5]

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[4]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7][8] The agitation ensures thorough mixing of the solute and solvent.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC). A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.[7]

Kinetic Solubility Determination

For high-throughput screening purposes, kinetic solubility is often measured. This method is faster but may overestimate the thermodynamic solubility as it starts from a DMSO stock solution and can lead to supersaturated solutions.[4][9]

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add a small volume of the DMSO stock solution of this compound to the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[10][11]

-

Measurement: Measure the turbidity or light scattering of the samples using a nephelometer. Alternatively, after filtration or centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.[9][10]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is observed.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in research and drug development. While existing data is sparse, its molecular structure provides a solid basis for predicting its solubility behavior. This guide offers the necessary protocols and frameworks for researchers to generate high-quality, reproducible solubility data, thereby filling the current knowledge gap and facilitating further advancements in the field.

References

- 1. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

3-Hydroxycyclobutanecarbonitrile: An Overview of a Potential Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarbonitrile is a small molecule of interest within the scientific community, primarily recognized as a potentially valuable building block in the synthesis of more complex chemical entities for drug discovery. Its rigid, three-dimensional cyclobutane scaffold and the presence of two reactive functional groups—a hydroxyl and a nitrile—make it an attractive starting material for the creation of diverse molecular architectures. This document aims to provide a comprehensive overview of the currently available information on this compound, with a focus on its potential, rather than established, biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | PubChem[1] |

| Molecular Weight | 97.12 g/mol | PubChem[1] |

| CAS Number | 20249-17-6 | PubChem[1], Chemdad[2] |

| Boiling Point | 70-71 °C (at 0.33 Torr) | Chemdad[2] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | Chemdad[2] |

| pKa | 14.28 ± 0.40 (Predicted) | Chemdad[2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available cyclobutane derivatives. One common precursor is 3-oxocyclobutanecarbonitrile, which can be reduced to the corresponding alcohol. The reactivity of the hydroxyl and nitrile groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

The general synthetic approach is illustrated in the workflow diagram below.

Potential Biological Activities: A Frontier of Research

As of the latest available data, there are no specific, peer-reviewed studies detailing the inherent biological activities of this compound itself. Its primary significance in the context of drug discovery lies in its role as a structural motif or a precursor to more complex, biologically active molecules. The cyclobutane ring, being a bioisostere for other cyclic and acyclic moieties, can be incorporated into larger molecules to modulate their pharmacological properties, such as metabolic stability, receptor binding affinity, and membrane permeability.

The nitrile group can also serve as a key pharmacophore or be transformed into other functional groups, such as amines or carboxylic acids, which are prevalent in many drug classes.

Future Directions in Research

The lack of data on the specific biological activities of this compound presents an opportunity for future research. A logical progression for investigating its potential would involve a series of screening assays.

Safety and Handling

It is important to note that this compound is classified as having acute toxicity if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment and handling procedures should be used when working with this compound.

Conclusion

While this compound does not currently have a well-defined biological activity profile, its chemical structure and reactivity make it a compound of significant interest for medicinal chemists. It represents a versatile scaffold that can be utilized in the design and synthesis of novel therapeutic agents. Future research focused on systematic biological screening and the synthesis of derivative libraries is warranted to fully explore the potential of this intriguing molecule in drug discovery and development. The designation of 3-hydroxycyclobutane-1-carbonitrile as a "useful research chemical" underscores its potential utility in synthetic and medicinal chemistry endeavors.[2]

References

Methodological & Application

Synthetic Pathways to 3-Hydroxycyclobutanecarbonitrile: A Detailed Guide for Researchers

Abstract

3-Hydroxycyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on diastereoselective routes to obtain both cis and trans isomers. The primary synthetic strategy involves the reduction of the precursor, 3-oxocyclobutanecarbonitrile. This guide offers a comprehensive overview of the reaction, including detailed experimental procedures, quantitative data on yields and diastereoselectivity, and visual diagrams of the synthetic workflow.

Introduction

The cyclobutane motif is a key structural element in numerous biologically active molecules. Specifically, functionalized cyclobutanes such as this compound serve as critical intermediates in the synthesis of complex pharmaceutical compounds. The stereochemistry of the hydroxyl and nitrile groups on the cyclobutane ring can significantly influence the biological activity of the final product. Therefore, the development of reliable and stereoselective synthetic routes to access both cis- and trans-3-hydroxycyclobutanecarbonitrile is of paramount importance to researchers in drug discovery and development.

The most common and efficient method for the preparation of this compound is the reduction of 3-oxocyclobutanecarbonitrile. The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereoselectivity of this transformation, allowing for the targeted synthesis of either the cis or trans isomer.

Synthetic Routes and Mechanisms

The synthesis of this compound is primarily achieved through the reduction of the ketone functionality in 3-oxocyclobutanecarbonitrile. The stereochemical outcome of this reduction is influenced by the steric bulk of the reducing agent and the temperature of the reaction.

Route 1: Synthesis of cis-3-Hydroxycyclobutanecarbonitrile

The cis isomer is preferentially formed through the use of sterically less hindered reducing agents, such as sodium borohydride (NaBH₄). The hydride attacks the carbonyl group from the face opposite to the nitrile group, leading to the formation of the cis-alcohol. Lowering the reaction temperature can further enhance the cis selectivity.

Route 2: Synthesis of trans-3-Hydroxycyclobutanecarbonitrile

The trans isomer can be obtained by employing bulkier reducing agents, such as L-Selectride® or K-Selectride®. The large tri-sec-butylborohydride group favors attack from the same face as the nitrile group to minimize steric interactions, resulting in the formation of the trans-alcohol.

The overall synthetic pathway can be visualized as follows:

Caption: General synthetic routes to cis- and trans-3-Hydroxycyclobutanecarbonitrile.

Experimental Protocols

The following protocols are adapted from established procedures for the diastereoselective reduction of 3-substituted cyclobutanones and are provided as a guideline for the synthesis of this compound isomers.[1]

Protocol 1: Synthesis of cis-3-Hydroxycyclobutanecarbonitrile

Caption: Experimental workflow for the synthesis of cis-3-Hydroxycyclobutanecarbonitrile.

Materials:

-

3-Oxocyclobutanecarbonitrile (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Sodium Borohydride (NaBH₄) (1.1 eq)

-

Acetone

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-oxocyclobutanecarbonitrile in anhydrous methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride in small portions over 15 minutes.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

-

Once the starting material is consumed, quench the reaction by the slow addition of acetone to consume excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford cis-3-hydroxycyclobutanecarbonitrile.

Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarbonitrile

Caption: Experimental workflow for the synthesis of trans-3-Hydroxycyclobutanecarbonitrile.

Materials:

-

3-Oxocyclobutanecarbonitrile (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF) (1.2 eq)

-

1 M aqueous Sodium Hydroxide (NaOH)

-

30% aqueous Hydrogen Peroxide (H₂O₂)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-oxocyclobutanecarbonitrile in anhydrous THF (0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-Selectride® solution dropwise via syringe over 20 minutes.

-

Stir the reaction mixture at -78 °C and monitor by TLC. The reaction is typically complete within 3 hours.

-

Quench the reaction by the slow, sequential addition of 1 M aqueous NaOH, followed by the careful dropwise addition of 30% H₂O₂.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford trans-3-hydroxycyclobutanecarbonitrile.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of cis- and trans-3-hydroxycyclobutanecarbonitrile based on the reduction of analogous 3-substituted cyclobutanones.[1] Actual yields and diastereomeric ratios may vary depending on the specific reaction conditions and scale.

| Product Isomer | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |

| cis-3-Hydroxycyclobutanecarbonitrile | NaBH₄ | Methanol | 0 | 85 - 95 | > 9:1 |

| trans-3-Hydroxycyclobutanecarbonitrile | L-Selectride® | THF | -78 | 80 - 90 | > 1:9 |

Conclusion